1-benzyl-4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethyl}piperazine oxalate
Overview
Description
1-benzyl-4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethyl}piperazine oxalate is a useful research compound. Its molecular formula is C25H34N2O7 and its molecular weight is 474.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 474.23660143 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Some research focuses on the synthesis of novel compounds for antimicrobial activities. For instance, derivatives including piperazine compounds have been synthesized and screened for their antimicrobial properties, showing good or moderate activities against various microorganisms. These studies contribute to the understanding of structural-activity relationships and the potential development of new antimicrobial agents (Bektaş et al., 2010).
Antihistaminic Agents
Research into 2-(4-substituted-1-piperazinyl)benzimidazoles has revealed their potential as H1-antihistaminic agents. The structure-activity relationship studies highlight the importance of specific substituents for potent antihistaminic activity, contributing to the field of allergy treatment and understanding of receptor-ligand interactions (Iemura et al., 1986).
Metabolism and Oxidative Processes
Investigations into the oxidative metabolism of novel antidepressants involving piperazine derivatives have provided insights into the metabolic pathways and enzymes involved. Such studies are crucial for drug development, offering a deeper understanding of drug metabolism and potential interactions in the human body (Hvenegaard et al., 2012).
Crystal Structure Analysis
The crystal structure of compounds related to 1-benzyl-4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethyl}piperazine oxalate has been determined, contributing to the field of crystallography and materials science. Understanding the crystal structure is essential for the design of materials with specific physical properties and for the development of pharmaceuticals with desired characteristics (Faizi et al., 2016).
Enantiopure Synthesis
The synthesis of enantiopure derivatives, including 1-benzyl-2,3-disubstituted piperazines, from enantiopure p-toluenesulfinimines highlights the importance of stereochemistry in the development of pharmaceuticals and chemicals with specific functions. Such research contributes to the advancement of synthetic methodologies and the production of compounds with high stereochemical purity (Viso et al., 2002).
Properties
IUPAC Name |
1-benzyl-4-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3.C2H2O4/c1-2-27-22-10-6-7-11-23(22)28-19-18-26-17-16-24-12-14-25(15-13-24)20-21-8-4-3-5-9-21;3-1(4)2(5)6/h3-11H,2,12-20H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFAZNBZUUQLKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOCCN2CCN(CC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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